molecular formula C7H6N4O B13964481 Imidazo[1,5-a]pyrimidine-8-carboxamide

Imidazo[1,5-a]pyrimidine-8-carboxamide

Cat. No.: B13964481
M. Wt: 162.15 g/mol
InChI Key: WJJPKIOMHGENKQ-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrimidine-8-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazopyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrimidine-8-carboxamide typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This process can be carried out under acidic conditions, which facilitate the formation of the imidazo[1,5-a]pyrimidine core. The reaction conditions often include the use of ethanol as a solvent and trifluoroacetic acid (TFA) as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine-8-carboxylic acid, while reduction may yield this compound derivatives with reduced functional groups.

Scientific Research Applications

Imidazo[1,5-a]pyrimidine-8-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,5-a]pyrimidine-8-carboxamide stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

imidazo[1,5-a]pyrimidine-8-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)5-7-9-2-1-3-11(7)4-10-5/h1-4H,(H2,8,12)

InChI Key

WJJPKIOMHGENKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2N=C1)C(=O)N

Origin of Product

United States

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